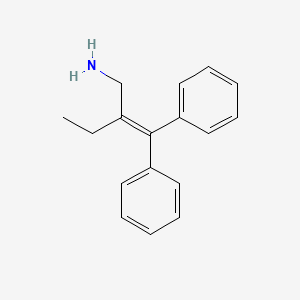
Etifelmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etifelmine involves a base-catalyzed reaction between benzophenone and butyronitrile, resulting in 2-[hydroxy(diphenyl)methyl]butanenitrile . This intermediate is then subjected to catalytic hydrogenation to reduce the nitrile group to a primary amine, forming 1,1-diphenyl-2-ethyl-3-aminopropanol . Finally, the tertiary hydroxyl group is dehydrated using anhydrous hydrogen chloride gas, completing the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and catalysts, as well as controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Etifelmine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Etifelmine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating hypotension and other cardiovascular conditions.
Industry: Utilized in the development of new drugs and chemical products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-MDP: Another stimulant drug with similar structural features.
Pridefine: A compound with comparable pharmacological properties.
Uniqueness
Etifelmine is unique due to its specific chemical structure and its targeted use for treating hypotension. Its ability to selectively interact with adrenergic receptors sets it apart from other similar compounds .
Properties
CAS No. |
341-00-4 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-benzhydrylidenebutan-1-amine |
InChI |
InChI=1S/C17H19N/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13,18H2,1H3 |
InChI Key |
WNKCJOWTKXGERE-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |
Key on ui other cas no. |
341-00-4 |
Related CAS |
1146-95-8 (hydrochloride) |
Synonyms |
gilutensin gilutensin hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


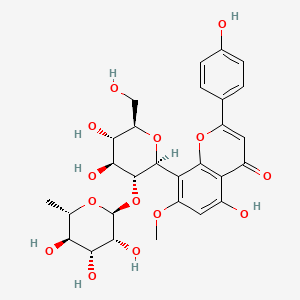

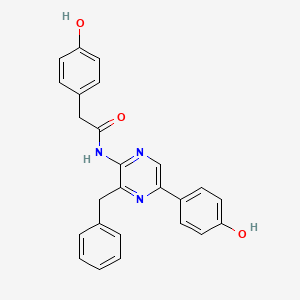
![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)
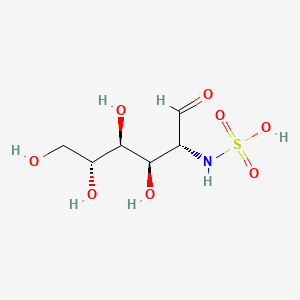
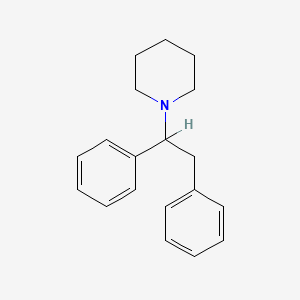


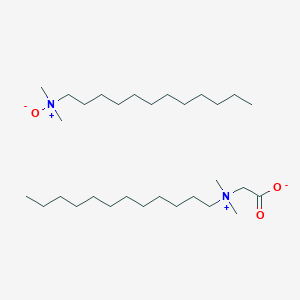
![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B1206875.png)
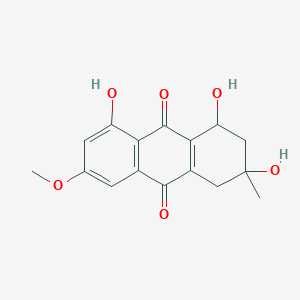


![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)
